molecular formula C12H20O4 B191141 Traumatic acid CAS No. 6402-36-4

Traumatic acid

Cat. No.: B191141
CAS No.: 6402-36-4
M. Wt: 228.28 g/mol
InChI Key: MAZWDMBCPDUFDJ-VQHVLOKHSA-N
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Description

Mechanism of Action

Target of Action

Traumatic Acid (TA) is a plant hormone (cytokinin) that belongs to the group of fatty acids derivatives . It primarily targets human skin fibroblasts and stimulates cell division near a trauma site to form a protective callus and heal the damaged tissue . It also acts as a growth hormone, especially in inferior plants (e.g., algae) .

Mode of Action

TA interacts with its targets and causes a decrease in membrane phospholipid peroxidation, exhibiting protective properties against Reactive Oxygen Species (ROS) production . It also increases protein and collagen biosynthesis and its secretion into the culture medium . TA’s activity is similar to unsaturated fatty acids, showing antioxidant and stimulatory effects on collagen biosynthesis .

Biochemical Pathways

TA’s biosynthesis may start either from linoleic acid or linolenic acid, both of which are 18-carbon unsaturated fatty acids precursors . TA influences basic oxidative stress parameters, such as antioxidative enzyme activity, reduced glutathione, thiol group content, and lipid peroxidation .

Result of Action

TA exhibits multiple and complex activity in fibroblast cells in vitro . It reduces oxidative stress and enhances collagen biosynthesis in cultured human skin fibroblasts . It is a potentially powerful agent with applications in the treatment of many skin diseases connected with oxidative stress and collagen biosynthesis disorders .

Action Environment

The action of TA is influenced by the physiological conditions of the environment. For instance, TA’s influence on tested parameters was examined in normal human skin fibroblasts in physiological conditions, without any stress factors . .

Biochemical Analysis

Biochemical Properties

Traumatic acid is biosynthesized in plants by non-enzymatic oxidation of traumatin, another wound hormone . It has been found to enhance the biosynthesis of collagen in cultured human skin fibroblasts . This compound also exhibits antioxidant properties, reducing membrane phospholipid peroxidation and protecting against reactive oxygen species (ROS) production .

Cellular Effects

This compound has been shown to have multiple and complex activity in fibroblast cells in vitro . It stimulates cell proliferation and biochemical processes connected with cell division, such as protein, nucleic acid, and photosynthetic dye biosynthesis . In addition, this compound has been found to inhibit MCF-7 breast cancer cells’ viability and enhance apoptosis and oxidative stress .

Molecular Mechanism

It is known that this compound, similar to other unsaturated fatty acids, can activate certain signal transduction pathways for the activation of many metabolic functions in fibroblasts .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits a stimulatory effect on various parameters such as antioxidative enzyme activity, reduced glutathione, thiol group content, and lipid peroxidation .

Metabolic Pathways

This compound is involved in the biosynthesis pathway of traumatin, another wound hormone . It is produced by the non-enzymatic oxidation of traumatin

Transport and Distribution

It is known that this compound is a solid, crystalline, water-insoluble substance under normal conditions .

Subcellular Localization

Given its role as a wound hormone in plants, it is likely to be localized in areas of the cell involved in response to injury and cell division .

Preparation Methods

Traumatic acid can be synthesized through several methods:

Chemical Reactions Analysis

Traumatic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen for oxidation, reducing agents like lithium aluminum hydride for reduction, and alcohols or bases for esterification and salt formation. The major products formed from these reactions include various esters, salts, and reduced forms of this compound.

Comparison with Similar Compounds

Traumatic acid is unique due to its dual role as a wound healing agent and growth hormone in plants. Similar compounds include:

Biological Activity

Traumatic acid (TA) is a plant-derived compound recognized for its significant biological activities, particularly in the context of wound healing and metabolic regulation. It is classified as a cytokinin and has been isolated from various plant sources, including Phaseolus vulgaris. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antioxidant properties, effects on lipid metabolism, and potential therapeutic applications.

Antioxidant Properties

This compound exhibits notable antioxidant activity, which has been demonstrated in various studies. It plays a crucial role in reducing oxidative stress by enhancing collagen biosynthesis and stimulating antioxidative enzyme activity. For instance, a study highlighted that TA treatment resulted in decreased lipid peroxidation and increased levels of reduced glutathione in fibroblast cells, indicating its protective effects against reactive oxygen species (ROS) .

Effects on Collagen Biosynthesis

One of the prominent effects of this compound is its stimulatory influence on collagen production. In vitro studies have shown that TA significantly increases collagen content and promotes protein synthesis in human fibroblasts. This activity is comparable to that of unsaturated fatty acids, suggesting that TA could be utilized in therapeutic strategies aimed at enhancing tissue repair and regeneration .

Lipid Metabolism Regulation

Recent research has uncovered this compound's role in lipid metabolism. A study demonstrated that TA treatment led to a significant reduction in lipid accumulation in human adipocytes and prevented obesity induced by a high-fat diet in zebrafish models. The underlying mechanism involves the inhibition of long-chain acyl-CoA synthetase-4 (ACSL4), which is pivotal in fatty acid metabolism . The activation of fatty acid degradation pathways further supports TA's potential as a therapeutic agent against obesity.

Study 1: Antioxidative Effects in Plant Cells

A study investigating the effects of this compound on Wolffia arrhiza revealed that exogenous application of TA significantly enhanced the synthesis of primary metabolites such as proteins, chlorophylls, and carotenoids. Concentrations between 10710^{-7} M and 10610^{-6} M were particularly effective, resulting in increased photosynthetic activity and antioxidative enzyme activity, including ascorbate peroxidase and catalase .

Concentration (M)Protein Synthesis (kDa)Photosynthesis IntensityAntioxidative Enzyme Activity
10810^{-8}ControlControlControl
10710^{-7}10, 58, 90IncreasedIncreased
10610^{-6}IncreasedSignificantly IncreasedSignificantly Increased

Study 2: Impact on Lipid Accumulation

In a recent study focused on human adipocytes, this compound was shown to significantly inhibit lipid accumulation. The research utilized transcriptome sequencing to identify pathways activated by TA that are involved in fatty acid metabolism. The findings indicated that TA's interaction with hexokinase 2 (HK2) plays a critical role in mediating these effects .

Toxicological Considerations

While this compound has promising biological activities, it is essential to consider its toxicological profile. Research indicates that high concentrations of TA can exhibit toxic effects when combined with certain herbicides, potentially influencing cancer cell viability . Therefore, understanding the dosage and context of use is crucial for maximizing therapeutic benefits while minimizing risks.

Properties

IUPAC Name

(E)-dodec-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZWDMBCPDUFDJ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCC(=O)O)CCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863778
Record name Traumatic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Traumatic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6402-36-4
Record name Traumatic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6402-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Traumatic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Traumatic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodec-2-enedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.382
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Record name TRAUMATIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ND24937H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Traumatic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165.5 °C
Record name Traumatic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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